molecular formula C9H13FN2 B13046597 1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

Cat. No.: B13046597
M. Wt: 168.21 g/mol
InChI Key: VOCDIOKQOPDLLB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13FN2 It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)ethane-1,2-diamine: Lacks the fluoro group, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)ethane-1,2-diamine: Contains a chloro group instead of a fluoro group, which can lead to different chemical and biological properties.

    1-(2-Bromophenyl)ethane-1,2-diamine:

Uniqueness

1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3

InChI Key

VOCDIOKQOPDLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(CN)N

Origin of Product

United States

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